

6-Chloro-2-iodopurine-9-riboside as a purine nucleoside analog

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Compound of Interest

Compound Name: 6-Chloro-2-iodopurine-9-riboside

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An In-depth Technical Guide to **6-Chloro-2-iodopurine-9-riboside**: A Versatile Purine Nucleoside Analog

Executive Summary: **6-Chloro-2-iodopurine-9-riboside** is a synthetic purine nucleoside analog that serves as a crucial intermediate in the synthesis of a wide array of biologically active 2,6-disubstituted purine nucleosides. Due to the reactivity of the chloro and iodo substituents, this compound provides a versatile scaffold for medicinal chemists to introduce various functional groups at the C2 and C6 positions of the purine ring. The resulting derivatives have shown significant potential in drug discovery, with applications as anticancer and antiviral agents.[1] The general mechanism of action for purine nucleoside analogs involves the inhibition of DNA synthesis and the induction of apoptosis, making them a cornerstone in the treatment of certain malignancies.[2][3] This document provides a comprehensive overview of the synthesis, mechanism of action, biological activity, and key experimental protocols associated with **6-Chloro-2-iodopurine-9-riboside** and its derivatives, intended for researchers and professionals in the field of drug development.

Introduction

Purine nucleoside analogs are a class of compounds structurally similar to natural purine nucleosides (adenosine and guanosine) that have become indispensable tools in chemotherapy and virology.[4] Their therapeutic effect often relies on their ability to interfere with nucleic acid synthesis and other vital cellular processes.[2] **6-Chloro-2-iodopurine-9-riboside** is a key starting material for creating novel derivatives with tailored biological

activities. The distinct chemical reactivity of the C6-chloro and C2-iodo groups allows for selective and sequential substitution, enabling the development of a diverse library of compounds for screening.[5][6] Research into its derivatives has yielded compounds with potent cytotoxic effects against various cancer cell lines and activity against viruses like SARS-CoV.[1][7]

Physicochemical Properties

The fundamental properties of **6-Chloro-2-iodopurine-9-riboside** are summarized below. These characteristics are essential for its handling, formulation, and application in synthetic and biological protocols.

Property	Value
CAS Number	146616-81-1
Molecular Formula	C ₁₀ H ₁₀ ClIN ₄ O ₄
Molecular Weight	412.57 g/mol
Appearance	White to off-white solid
Solubility	Soluble in DMSO, DMF
Class	Purine Nucleoside Analog

Synthesis and Derivatization

The synthesis of **6-Chloro-2-iodopurine-9-riboside** and its subsequent conversion into other analogs are pivotal for its use in drug discovery.

Synthesis of the Purine Base

A common strategy for synthesizing the 6-chloro-2-iodopurine base involves a multi-step process starting from hypoxanthine. A key step is the regiospecific lithiation of a protected 6-chloropurine, followed by quenching with iodine to introduce the C2-iodo group in high yield.[6] The tetrahydropyran-2-yl (THP) group is often used as a protecting group for the N9 position during this process.[6]

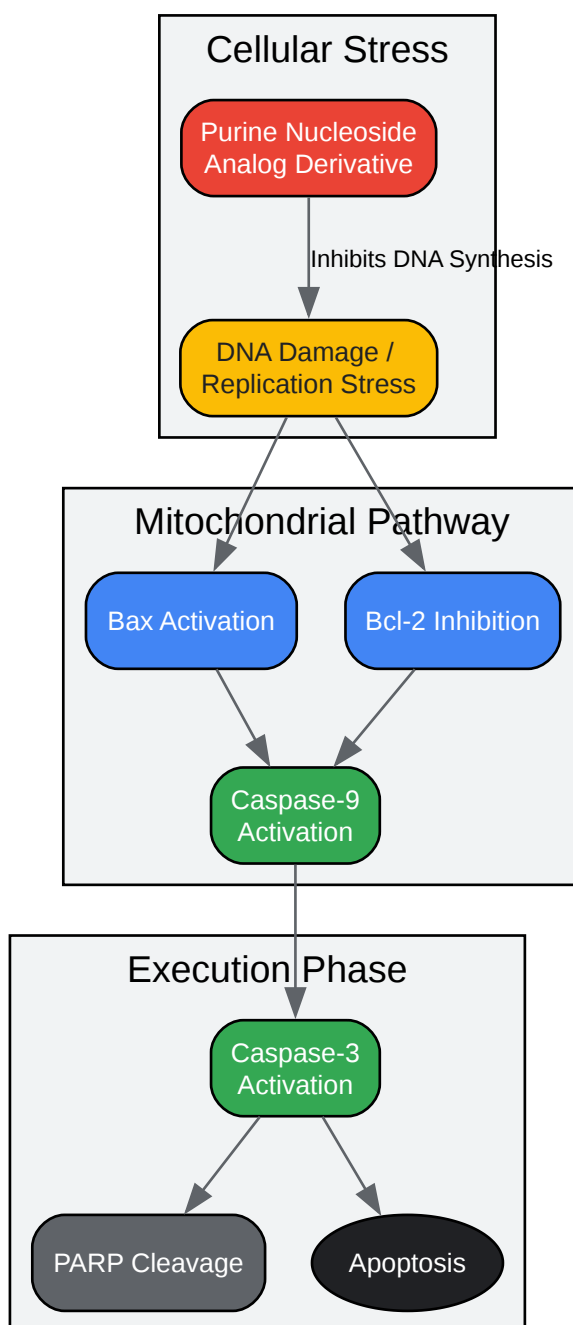
Glycosylation to Form the Riboside

Once the 2,6-disubstituted purine base is obtained, it is coupled with a protected ribose derivative, such as 1-O-acetyl-2,3,5-tri-O-benzoyl- β -D-ribose, to form the nucleoside.[8]

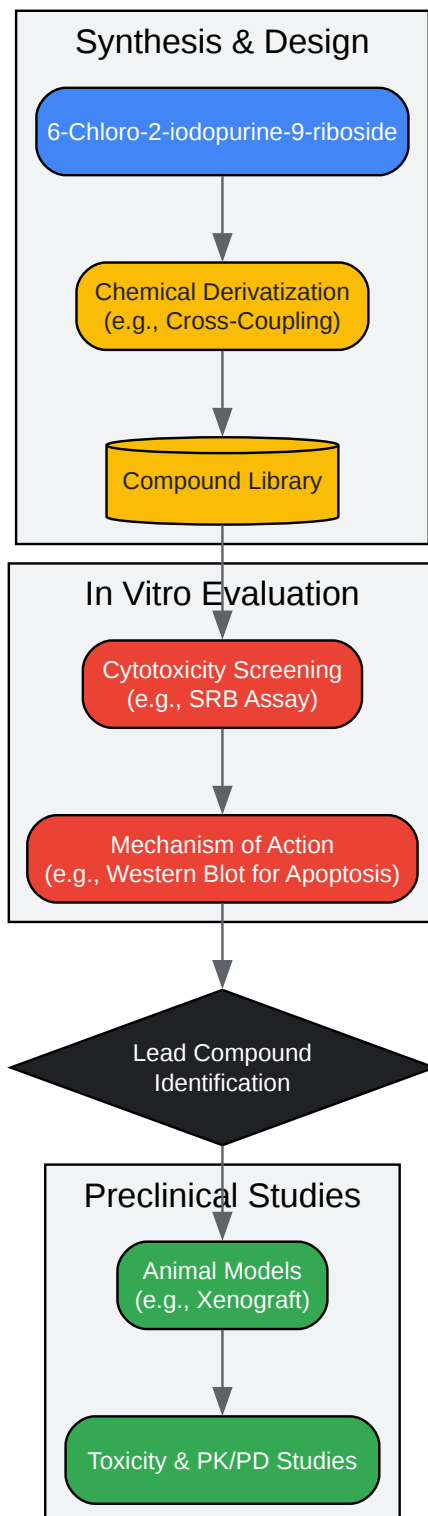
Subsequent deprotection of the ribose hydroxyl groups yields the final **6-Chloro-2-iodopurine-9-ribose**. An alternative one-pot glycosylation and cyclization procedure from chloropyrimidines has also been described, offering a more streamlined approach.[8]



Simplified Apoptosis Pathway Induced by Purine Analogs



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